molecular formula C16H13NO3 B11855960 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- CAS No. 67139-35-9

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)-

Cat. No.: B11855960
CAS No.: 67139-35-9
M. Wt: 267.28 g/mol
InChI Key: GEIUSRKEYBCFMK-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of an amino group at the third position and a methoxyphenyl group at the second position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-Benzopyran-4-one and 4-methoxyaniline.

    Condensation Reaction: The 4H-1-Benzopyran-4-one is reacted with 4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This leads to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- is unique due to the presence of both amino and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent.

Properties

CAS No.

67139-35-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-amino-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-11-8-6-10(7-9-11)16-14(17)15(18)12-4-2-3-5-13(12)20-16/h2-9H,17H2,1H3

InChI Key

GEIUSRKEYBCFMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N

Origin of Product

United States

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